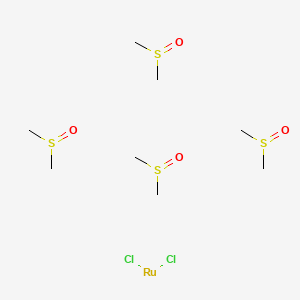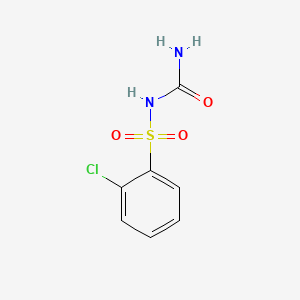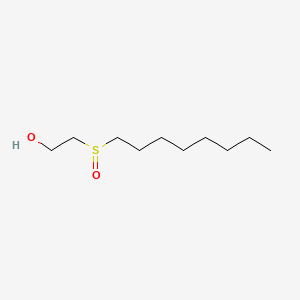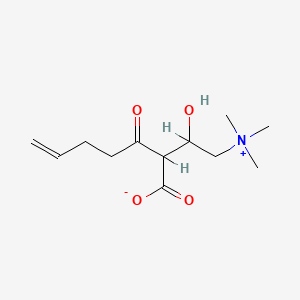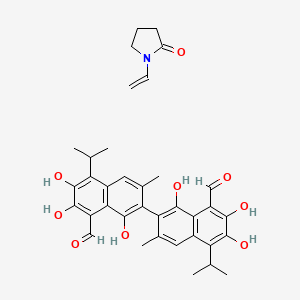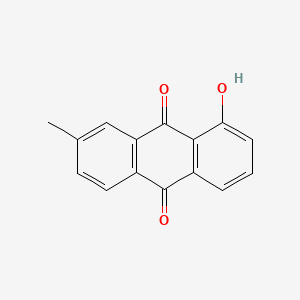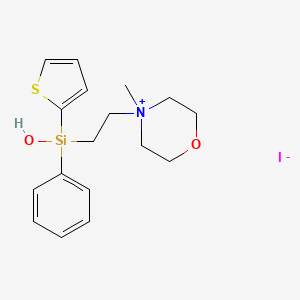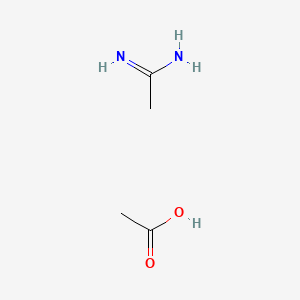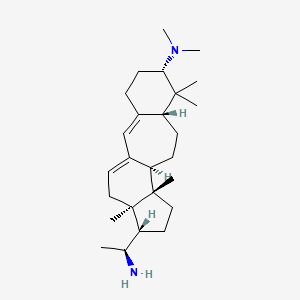
Buxamine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buxamine E is a steroid alkaloid.
Aplicaciones Científicas De Investigación
Phytochemical Studies
Buxamine E is a steroidal alkaloid found in the roots of Buxus sempervirens. Phytochemical studies on Buxus sempervirens have led to the isolation of various steroidal alkaloids, including buxamine E, which have demonstrated significant phytotoxic activity against Lemna minor (Atta-ur-rahman et al., 1997).
Enzyme Inhibitory and Anti-fungal Activities
Triterpenoidal alkaloids from Buxus species, including buxamine E, have shown moderate to weak inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds also exhibit modest anti-fungal activities against Candida albicans (Ata et al., 2010).
Structural Characterization
Buxamine E, along with other alkaloids, has been structurally characterized through spectroscopic analysis. These findings contribute to a deeper understanding of the chemical composition of Buxus sempervirens and its related species (Stauffacher, 1964).
Antiprotozoal and Anticancer Potential
Recent research has shown that Buxus sempervirens extracts, containing compounds like buxamine E, exhibit antiprotozoal activity against Plasmodium falciparum, suggesting potential for malaria treatment. Additionally, Buxus sempervirens has demonstrated antiproliferative effects on melanoma, colorectal carcinoma, and prostate cancer cells, indicating its possible use in cancer therapy (Althaus et al., 2014; Volpe et al., 2023).
Biogenetic Significance
The presence of buxamine E in Buxus plants highlights its biogenetic significance, especially given the unique structural features such as the cyclopropane ring common in many Buxus alkaloids. This insight is crucial for understanding the biosynthesis and evolution of steroidal alkaloids in plants (Atta-ur-rahman et al., 1993).
Propiedades
Número CAS |
14317-17-0 |
|---|---|
Nombre del producto |
Buxamine E |
Fórmula molecular |
C26H44N2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-aminoethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine |
InChI |
InChI=1S/C26H44N2/c1-17(27)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(28(6)7)24(21,2)3/h12,16-17,20-23H,8-11,13-15,27H2,1-7H3/t17-,20+,21+,22+,23-,25+,26-/m0/s1 |
Clave InChI |
UVGUDMTZIJXYDY-XSWJKVCQSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N |
SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N |
SMILES canónico |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



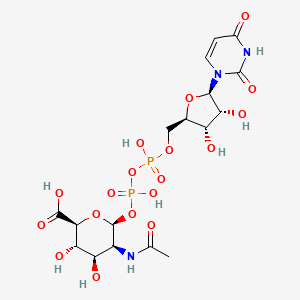
![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

